molecular formula C13H10N2O3 B1522145 3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1197677-99-8

3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1522145
M. Wt: 242.23 g/mol
InChI Key: XIUQORIIBPJVPX-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed using spectroscopic techniques . The molecular weight of a similar compound, 1-Benzofuran-3-ylacetic acid, is 176.169 Da .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, phenolic malonate or 3,3,3-trifluoromethylacetone can act as an electrophilic counterpart in the presence of polyphenol as a substrate and TiCl4 (10 mol%) as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary. For instance, the density of 1-Benzofuran-3-ylacetic acid is 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Novel Derivatives : Derivatives of pyrazole-3-carboxylate, including the 3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, have been synthesized for antimicrobial activities. These derivatives are shown to be effective against various Gram-positive and Gram-negative bacteria as well as fungi (Siddiqui et al., 2013).

Synthesis and Anti-Inflammatory Activity

  • Analgesic and Anti-Inflammatory Properties : Research on benzofuran pyrazole heterocycles, including compounds derived from 3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, has indicated significant analgesic and anti-inflammatory activities. These activities were confirmed in tests like acetic acid induced writhing test and carrageenan-induced rat paw edema model (Kenchappa & Bodke, 2020).

Antitumor Activity and Molecular Docking Studies

  • Synthesis of Pyrimidine Derivatives and Antitumor Activity : Research involving the synthesis of pyrimidine derivatives from benzofuran-2-yl pyrazole has demonstrated potential antitumor activities. These compounds were evaluated for cytotoxic activity against human liver carcinoma cell lines, with some showing promising results (El-Zahar et al., 2011).

Synthesis of Novel Heterocycles

  • Creation of Novel Heterocyclic Compounds : The compound has been used as a precursor for synthesizing a variety of new heterocyclic compounds. These novel compounds are synthesized through reactions with various chemical agents, showing the versatility of 3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid in creating diverse chemical structures (Baashen et al., 2017).

Antimicrobial Screening of Novel Derivatives

  • In-vitro Antimicrobial Activity : A series of derivatives based on 3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and screened for their in-vitro antimicrobial activity against various pathogenic microorganisms. This demonstrates the potential application of these compounds in developing new antimicrobial agents (Idrees et al., 2019).

Safety And Hazards

The safety and hazards of benzofuran compounds can vary depending on the specific compound. For example, (5-Methyl-1-benzofuran-3-yl)acetic acid has been classified as Acute Tox. 4 Oral according to the GHS classification .

Future Directions

Given the lack of current information, “3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid” could be a potential candidate for further scientific research due to the presence of interesting structural features. Benzofuran compounds have attracted much attention owing to their biological activities and potential applications as drugs .

properties

IUPAC Name

3-(1-benzofuran-3-yl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-15-6-9(13(16)17)12(14-15)10-7-18-11-5-3-2-4-8(10)11/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQORIIBPJVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=COC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

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